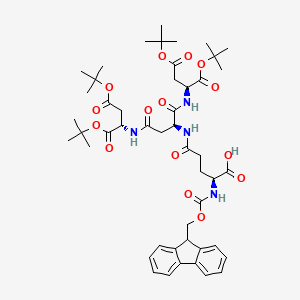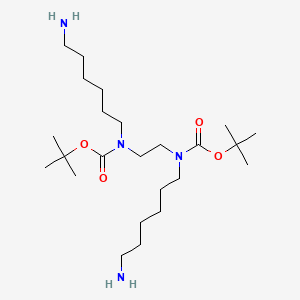
Fmoc-Glu(AspG2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Glu(AspG2)-OH is a compound that belongs to the family of Fmoc-modified amino acids and peptides. The term “Fmoc” refers to the 9-fluorenylmethyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. This compound is particularly interesting due to its unique structure, which includes glutamic acid and aspartic acid residues. The presence of these residues makes it a valuable building block in the synthesis of complex peptides and proteins.
作用機序
Target of Action
Fmoc-Glu(AspG2)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used as a building block in the fabrication of functional materials, particularly in the field of bio-inspired materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety in this compound promote the association of building blocks, making it a crucial component in the self-assembly of functional molecules .
Mode of Action
The mode of action of this compound involves its interaction with other amino acids and peptides during the process of peptide synthesis . The Fmoc moiety in this compound can form π-π interactions with phenyl rings, distinctly promoting self-assembly . This unique interaction, along with the driving forces induced by the peptide sequences, results in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
This compound affects the biochemical pathway of peptide synthesis . It plays a significant role in the self-organization of functional molecules, including Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The downstream effects include the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Result of Action
The result of the action of this compound is the formation of functional materials through the self-assembly of modified amino acids and short peptides . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the self-assembly process can be affected by factors such as temperature, pH, and the presence of other chemical entities . .
生化学分析
Biochemical Properties
Fmoc-Glu(AspG2)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide chain elongation process . The nature of these interactions is primarily covalent bonding, where the Fmoc group serves as a protective group that can be selectively removed during synthesis .
Cellular Effects
The effects of this compound on cellular processes are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It can bind to other biomolecules, participate in enzyme activation or inhibition, and contribute to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound can undergo changes in a laboratory setting. It has been observed that the Fmoc group can be selectively removed on the resin with 1% TFA in DCM in the presence of the standard t-butyl-based side-chain protecting groups .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily associated with its role in peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is largely dependent on the stage of peptide synthesis. It is typically found in the cytoplasm where protein synthesis occurs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(AspG2)-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid support resin. Subsequent amino acids are added sequentially, with each addition involving the removal of the Fmoc protecting group using piperidine, followed by coupling of the next amino acid using reagents such as HATU or DIC in the presence of a base like DIPEA .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the parallel synthesis of multiple peptides, increasing efficiency and reducing production costs. The use of high-throughput techniques, such as the T-bag method, enables the simultaneous synthesis of large numbers of peptides .
化学反応の分析
Types of Reactions: Fmoc-Glu(AspG2)-OH undergoes various chemical reactions, including:
Deprotection: The removal of the Fmoc group using piperidine.
Coupling: The formation of peptide bonds using reagents like HATU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HATU or DIC with DIPEA in DMF.
Cleavage: TFA with scavengers such as water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Major Products: The primary product of these reactions is the desired peptide or protein, with the Fmoc group and other protecting groups removed.
科学的研究の応用
Fmoc-Glu(AspG2)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials for various industrial applications
類似化合物との比較
Fmoc-Glu-OH: Contains only the glutamic acid residue.
Fmoc-Asp-OH: Contains only the aspartic acid residue.
Fmoc-Glu(Asp)-OH: Contains both glutamic acid and aspartic acid residues but in a different configuration.
Uniqueness: Fmoc-Glu(AspG2)-OH is unique due to its specific combination of glutamic acid and aspartic acid residues, which provides distinct structural and functional properties. This uniqueness makes it a valuable tool in the synthesis of complex peptides and proteins .
特性
IUPAC Name |
(2S)-5-[[(2S)-1,4-bis[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H66N4O15/c1-45(2,3)64-38(55)24-34(42(60)66-47(7,8)9)50-37(54)23-33(40(57)51-35(43(61)67-48(10,11)12)25-39(56)65-46(4,5)6)49-36(53)22-21-32(41(58)59)52-44(62)63-26-31-29-19-15-13-17-27(29)28-18-14-16-20-30(28)31/h13-20,31-35H,21-26H2,1-12H3,(H,49,53)(H,50,54)(H,51,57)(H,52,62)(H,58,59)/t32-,33-,34-,35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPCCTBIZKLYMX-BBACVFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2435899.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2435902.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2435903.png)
![1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one](/img/structure/B2435907.png)

![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)

![(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2435911.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2435912.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2435913.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)
